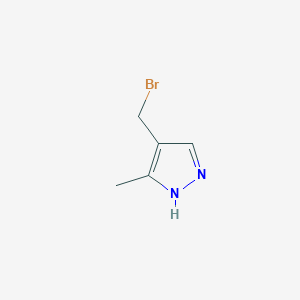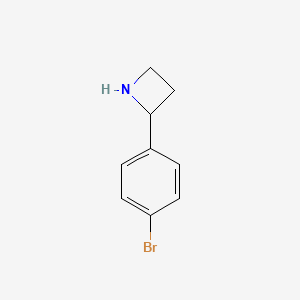
2-(4-Bromofenil)azetidina
Descripción general
Descripción
“2-(4-Bromophenyl)azetidine” is a chemical compound with the molecular formula C9H10BrN . It is a useful research chemical .
Synthesis Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been achieved via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
Molecular Structure Analysis
The molecular weight of “2-(4-Bromophenyl)azetidine” is 212.09 . The InChI code for this compound is KJWNZTPBMDNIPA-UHFFFAOYSA-N .
Chemical Reactions Analysis
Azetidines are used in the polymerizations of aziridine and azetidine . They are also involved in the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)azetidine” include its molecular weight, molecular formula, and InChI code . More specific properties like melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Síntesis Orgánica y Química Medicinal
Las azetidinas, incluyendo “2-(4-Bromofenil)azetidina”, son uno de los heterociclos de cuatro miembros más importantes utilizados en la síntesis orgánica y la química medicinal . La reactividad de las azetidinas está impulsada por una considerable tensión anular, lo que se traduce en un manejo fácil y una reactividad única que puede activarse en condiciones de reacción apropiadas .
Síntesis a través de Reacciones de Aza Paternò–Büchi
La reacción de fotocicloadición [2 + 2] entre una imina y un componente alqueno, conocida como reacción de aza Paternò–Büchi, es una de las formas más eficientes de sintetizar azetidinas funcionalizadas . Este método proporciona una estrategia altamente eficiente y directa para la síntesis de azetidinas .
Invención de Nuevas Reacciones de Cicloadición [2+2]
Las nuevas reacciones de cicloadición [2+2] para la síntesis de azetidinas han sido uno de los desarrollos más importantes en los últimos años . Estas reacciones ofrecen un nuevo enfoque para la síntesis de azetidinas .
Aplicaciones de Azetidinas Metaladas
Las azetidinas metaladas han encontrado aplicaciones en varias áreas de la química . La metalación de las azetidinas permite la introducción de una variedad de grupos funcionales .
Funcionalización Práctica de C(sp3)–H
Las azetidinas se han utilizado en la funcionalización práctica de C(sp3)–H . Este proceso implica la sustitución de un átomo de hidrógeno unido a un átomo de carbono con un grupo funcional .
Apertura Fácil con Nucleófilos de Carbono
Las azetidinas se pueden abrir fácilmente con nucleófilos de carbono . Esta reacción es útil en la síntesis de una variedad de compuestos orgánicos .
Aplicación en la Síntesis de Polímeros
Las azetidinas se han utilizado en la síntesis de polímeros . La incorporación de azetidinas en los polímeros puede dar lugar a materiales con propiedades únicas .
Mecanismo De Acción
Target of Action
This compound is a relatively new and exotic molecule, and its specific biological targets are still under investigation .
Biochemical Pathways
Azetidines have been used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The action of 2-(4-Bromophenyl)azetidine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWNZTPBMDNIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1270542-80-7 | |
| Record name | 2-(4-bromophenyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



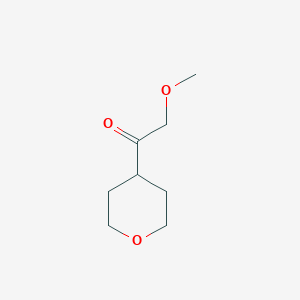
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)


![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
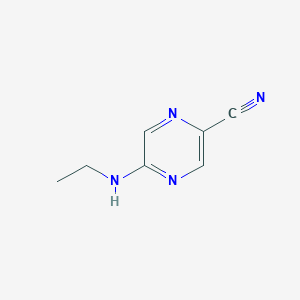

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

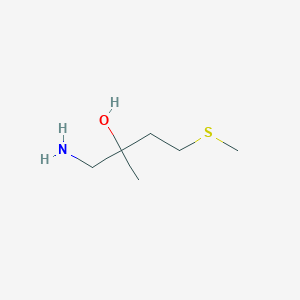
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
